Minumicrolin
Overview
Description
Minumicrolin is a natural product found in Murraya paniculata . It has been identified as a plant growth inhibitor and exhibits mild butyrylcholinesterase inhibition activity . It also shows potential as an anti-tumor-promoting agent .
Synthesis Analysis
Minumicrolin has been isolated from the aerial parts of Murraya paniculata . The structures of these compounds were determined through spectral analysis .
Molecular Structure Analysis
The molecular formula of Minumicrolin is C15H16O5 . Its molecular weight is 276.28 g/mol . The IUPAC name is 8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 . The Canonical SMILES is CC(=C)C@HC=C2)OC)O)O .
Physical And Chemical Properties Analysis
Minumicrolin has a molecular weight of 276.28 g/mol . It is a powder in its physical form .
Scientific Research Applications
Antiplatelet Aggregation Activity : Minumicrolin has shown significant activity in antiplatelet aggregation assays. It was found in Murraya omphalocarpa, and its isolation was guided by its bioactivity. This compound displayed significant inhibition of platelet aggregation induced by various agents, indicating its potential in cardiovascular research and therapies (Chia et al., 2008).
Plant Growth Inhibition : Minumicrolin has been identified as a potent inhibitor of plant growth, particularly effective against the second leaf sheath elongation of rice seedlings. This finding was a result of investigating naturally occurring plant growth inhibitors in Rutaceous plants in Thailand (Jiwajinda et al., 2000).
Butyrylcholinesterase Inhibition : In addition to its plant growth inhibition properties, Minumicrolin exhibited mild butyrylcholinesterase inhibition activity. This activity was observed in a study involving the isolation of various coumarins from Murraya paniculata (Saied et al., 2008).
Cytotoxicity in Cancer Research : Minumicrolin, along with other compounds, was isolated from Micromelum minutum and exhibited cytotoxicity against cholangiocarcinoma cell line KKU-100. This suggests its potential application in cancer research, specifically in the study of natural compounds with cytotoxic properties (Lekphrom et al., 2011).
Safety And Hazards
When handling Minumicrolin, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should not be formed. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .
properties
IUPAC Name |
8-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEANOQWICTXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Minumicrolin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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